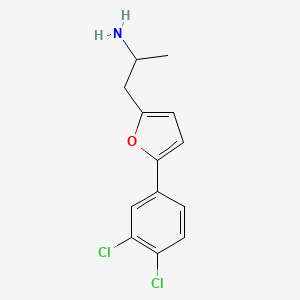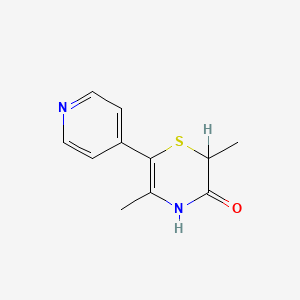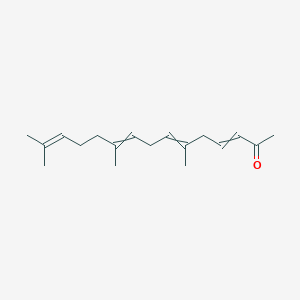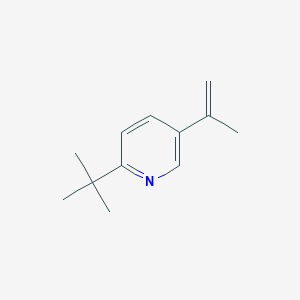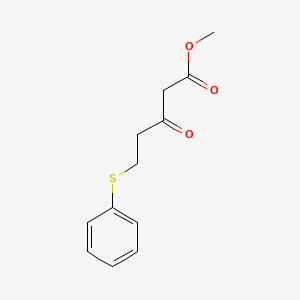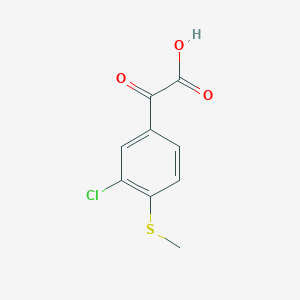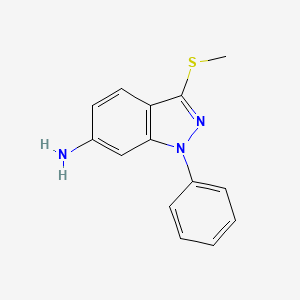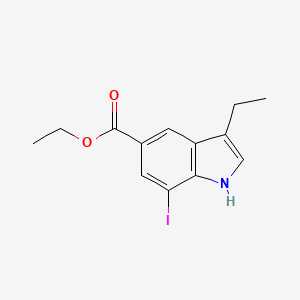![molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a methoxy group, a tetrazole ring, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction results in the cyclization and formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of [3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学的研究の応用
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and phenylacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its combination of a methoxy group, tetrazole ring, and phenylacetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
特性
分子式 |
C10H10N4O3 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-4-7(5-10(15)16)2-3-8(9)14-6-11-12-13-14/h2-4,6H,5H2,1H3,(H,15,16) |
InChIキー |
DHZOGMJEBXBLOU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(=O)O)N2C=NN=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
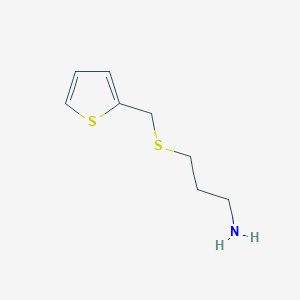
![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)
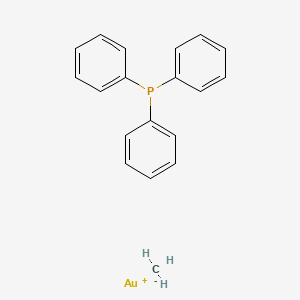
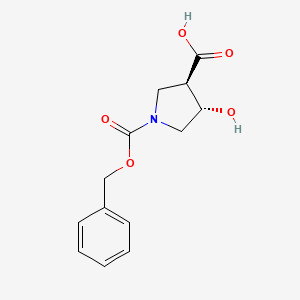
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)
